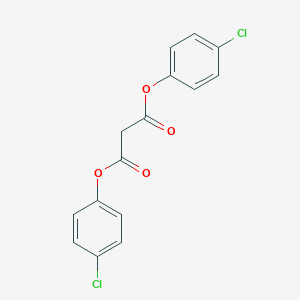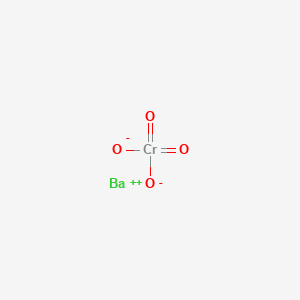![molecular formula C15H11N B076160 3-[(E)-2-Phenylethenyl]benzonitrile CAS No. 14064-35-8](/img/structure/B76160.png)
3-[(E)-2-Phenylethenyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-2-Phenylethenyl]benzonitrile, commonly known as stilbene, is a chemical compound that belongs to the class of organic compounds called stilbenes. Stilbene is used in various scientific research applications due to its unique properties and potential benefits.
Mechanism Of Action
Stilbene exerts its effects through several mechanisms of action. One of the main mechanisms is by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. Stilbene has also been shown to activate certain signaling pathways that are involved in the regulation of cell growth and survival. Additionally, stilbene has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Biochemical and Physiological Effects:
Stilbene has several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. Stilbene has also been shown to activate certain signaling pathways that are involved in the regulation of cell growth and survival. Additionally, stilbene has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
One of the main advantages of using stilbene in lab experiments is its potential anti-cancer properties. Stilbene has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments. Additionally, stilbene has anti-inflammatory properties and can be used to treat inflammatory diseases. However, one of the limitations of using stilbene in lab experiments is its low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for the research on stilbene. One potential direction is the development of new cancer treatments based on stilbene. Additionally, stilbene has been shown to have potential in the treatment of neurological disorders such as Alzheimer's disease, so further research in this area is warranted. Another potential direction is the development of new methods for synthesizing stilbene, which could make it easier to work with in lab experiments. Overall, the potential benefits of stilbene make it an exciting area of research for scientists.
Synthesis Methods
Stilbene can be synthesized via several methods, including the Wittig reaction, the McMurry reaction, and the Suzuki-Miyaura coupling reaction. The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone to produce an alkene. The McMurry reaction involves the coupling of two ketones or aldehydes in the presence of a reducing agent to produce an alkene. The Suzuki-Miyaura coupling reaction involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst to produce an alkene.
Scientific Research Applications
Stilbene has been used in various scientific research applications, including in the field of cancer research. Studies have shown that stilbene has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, stilbene has been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases. Stilbene has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
properties
CAS RN |
14064-35-8 |
|---|---|
Product Name |
3-[(E)-2-Phenylethenyl]benzonitrile |
Molecular Formula |
C15H11N |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
3-[(E)-2-phenylethenyl]benzonitrile |
InChI |
InChI=1S/C15H11N/c16-12-15-8-4-7-14(11-15)10-9-13-5-2-1-3-6-13/h1-11H/b10-9+ |
InChI Key |
CWLWKFGHSCEUQB-MDZDMXLPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC(=CC=C2)C#N |
SMILES |
C1=CC=C(C=C1)C=CC2=CC(=CC=C2)C#N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=CC=C2)C#N |
synonyms |
3-[(E)-2-Phenylethenyl]benzonitrile |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




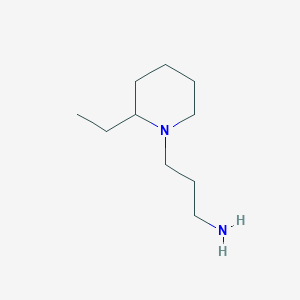
![5-Hydroxy-2,2,8-trimethyl-3,4-dihydropyrano[3,2-g]chromen-6-one](/img/structure/B76079.png)

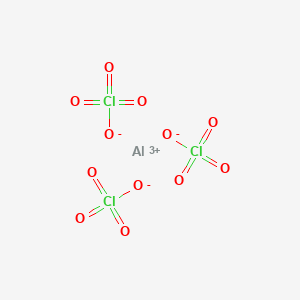
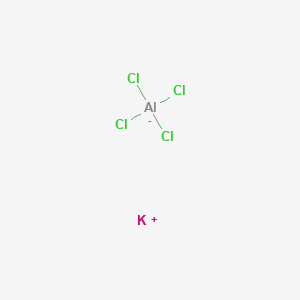
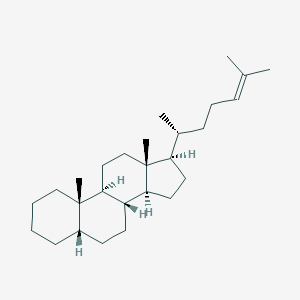

![5-Chloro-6,6a,12-triaza-benzo[a]anthracen-7-one](/img/structure/B76093.png)


![4-[(Isobutylamino)sulfonyl]benzoic acid](/img/structure/B76097.png)
